In Vitro Antiproliferative Activity of Cyclo(Ala-Glu) vs. Control in HepG2 Cancer Cells
Cyclo(Ala-Glu) demonstrates a quantifiable, dose-dependent inhibition of HepG2 hepatocellular carcinoma cell proliferation. At a concentration of 50 µM, the compound reduced cell viability to 41.3% ± 5.8% of the vehicle control after 48 hours of treatment, as determined by MTT assay . This effect was mediated by the induction of apoptosis via the mitochondrial pathway .
| Evidence Dimension | Cell Viability Inhibition |
|---|---|
| Target Compound Data | 41.3% ± 5.8% viability at 50 µM |
| Comparator Or Baseline | Vehicle Control (100% viability) |
| Quantified Difference | 58.7% reduction in cell viability |
| Conditions | HepG2 human hepatocellular carcinoma cell line, 48-hour treatment, MTT assay |
Why This Matters
This specific IC50 and viability reduction at a defined concentration provides a verifiable benchmark for researchers studying apoptosis in liver cancer models, enabling direct comparison of potency across experimental batches and related compounds.
